2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol
Description
2-[(2-Aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol is a tertiary ethanolamine derivative characterized by a 3-chlorobenzyl group attached to a branched aminoethanol backbone. Its structure combines polar hydroxyl and amine groups with a lipophilic 3-chlorophenyl moiety, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
2-[2-aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c12-11-3-1-2-10(8-11)9-14(5-4-13)6-7-15/h1-3,8,15H,4-7,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOLEBVDULIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874027-23-2 | |
| Record name | 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol involves its interaction with specific molecular targets. The aminoethyl and chlorophenylmethyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the ethanolamine core with variations in substituents, influencing their physicochemical and biological properties:
a) 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride (CAS: 1158237-96-7)
- Structure: Simplifies the target compound by removing the 2-aminoethyl branch, retaining only the 3-chlorobenzyl group.
- The hydrochloride salt improves stability and bioavailability .
b) 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS: 1311315-03-3)
- Structure : Introduces a dimethoxy-substituted chlorophenyl group and a secondary amine-linked hydroxyethyl chain.
- Key Differences : The electron-donating methoxy groups increase lipophilicity and may enhance membrane permeability compared to the unsubstituted 3-chlorophenyl group in the target compound .
c) 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol (CAS: 1266695-99-1)
- Structure: Replaces the tertiary amine with a secondary amine and adds a branched 2-methylpropanol group.
- Key Differences : The branched chain may reduce metabolic degradation, extending half-life in biological systems .
b) Compound 93 ()
- Synthesis: N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
- Yield : 53%, achieved via copper-catalyzed coupling. The triazolopyrimidine ring enhances π-π stacking with biological targets, a feature absent in the target compound .
c) 2-(2-Azidoethoxy)ethan-1-ol ()
- Synthesis: Substitution of chloroethoxyethanol with sodium azide.
- Yield : 60%, highlighting the efficiency of azide incorporation for click chemistry applications .
Biological Activity
The compound 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol, with CAS number 1874027-23-2, is a synthetic amine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-((2-aminoethyl)(3-chlorobenzyl)amino)ethan-1-ol
- Molecular Formula : C₁₁H₁₆ClN₂O
- Molecular Weight : 229.70 g/mol
This compound exhibits characteristics typical of amines, including basicity and the potential to form hydrogen bonds due to the presence of hydroxyl (-OH) groups.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound possess antimicrobial activity. For instance, derivatives with similar structural features have shown selective activity against various pathogens, including Chlamydia trachomatis and other Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 8 μg/mL |
These findings suggest that modifications in the chemical structure can significantly influence biological activity, making it a promising scaffold for further drug development.
Cytotoxicity and Safety Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicity assessments indicate that this compound can cause severe skin burns and eye damage upon contact, classified under GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns) .
In vitro studies assessing cytotoxicity have shown variable results depending on the concentration used. For example, at concentrations exceeding 50 μM, significant cytotoxic effects were observed in human cell lines, emphasizing the need for careful dosage management in therapeutic contexts .
The proposed mechanism of action for compounds related to this compound involves:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells by targeting ribosomal function.
- Cell Membrane Disruption : The presence of hydrophobic regions in the molecular structure may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
- Interference with Metabolic Pathways : By mimicking natural substrates or cofactors, these compounds can inhibit key enzymatic reactions essential for microbial survival .
Case Studies
Several case studies highlight the efficacy and safety of related compounds:
- Study on Antichlamydial Activity : A study demonstrated that certain derivatives exhibited potent antichlamydial activity by reducing inclusion size and number in infected HEp-2 cells without significant cytotoxic effects . Immunofluorescence Assay Results
- Evaluation of Toxicity : Another investigation assessed the mutagenicity of similar compounds using Drosophila melanogaster, revealing no significant mutagenic effects at lower concentrations but notable toxicity at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
